5-Chloro-4-methoxypicolinonitrile
Description
Properties
Molecular Formula |
C7H5ClN2O |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
5-chloro-4-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5ClN2O/c1-11-7-2-5(3-9)10-4-6(7)8/h2,4H,1H3 |
InChI Key |
ZGFJHKOINHABPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC(=C1)C#N)Cl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 5 Chloro 4 Methoxypicolinonitrile
Reactivity of the Halogen (Chlorine) Substituent
Advanced Investigations into Palladium-Catalyzed Cross-Coupling Reactions
Further experimental research is required to elucidate the specific chemical reactivity of 5-Chloro-4-methoxypicolinonitrile. Until such studies are published, a detailed and authoritative article on this specific topic cannot be responsibly generated.
Reactivity of the Methoxy (B1213986) (-OCH3) Substituent
While the chloro group is a primary site for substitution, the methoxy group also possesses distinct reactivity.
The methoxy group, an ether linkage, can be cleaved under specific conditions to yield a hydroxyl group. This transformation, known as O-demethylation, is a common functional group interconversion in organic synthesis. solubilityofthings.comfiveable.me Typical reagents for ether cleavage include strong protic acids like HBr or HI, or Lewis acids such as boron tribromide (BBr₃).
The choice of reagent is crucial to ensure chemoselectivity, preventing unwanted reactions at the chloro or nitrile positions. For instance, using a reagent like BBr₃ at low temperatures would likely favor the selective cleavage of the methoxy ether without disturbing the other functional groups. Following cleavage, the resulting hydroxypicolinonitrile can serve as a precursor for a different range of derivatives.
Detailed Mechanistic Investigations of Key Transformations
Understanding the step-by-step mechanisms of these reactions is crucial for controlling reaction outcomes and designing synthetic routes.
The primary reaction pathway for the substitution of the chlorine atom is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process involves two main steps:
Nucleophilic Attack: A nucleophile attacks the electrophilic carbon atom bonded to the chlorine, breaking the aromaticity of the pyridine (B92270) ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitrile group and the ring nitrogen are crucial for stabilizing this intermediate.
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.
The interconversion of the methoxy group to a hydroxyl group via ether cleavage typically proceeds through nucleophilic substitution at the methyl carbon. With an acid like HBr, the ether oxygen is first protonated, making it a better leaving group (methanol). The bromide ion then acts as a nucleophile, attacking the methyl group in an SN2 reaction to produce methyl bromide and the 4-hydroxypicolinonitrile (B1322302) product.
The following table summarizes the key transformations and the general mechanisms involved.
| Transformation | Initial Functional Group | Final Functional Group | Typical Reagents | General Mechanism |
| Nucleophilic Substitution | 5-Chloro | 5-Nu (e.g., -NHR, -OR) | Nucleophiles (e.g., Amines, Alkoxides) | SNAr |
| O-Demethylation | 4-Methoxy | 4-Hydroxy | BBr₃, HBr | Nucleophilic Substitution (on methyl group) |
Table 1: Summary of Key Functional Group Interconversions
Intramolecular interactions between adjacent substituents can also be influential. In this compound, the proximity of the methoxy and chloro groups could lead to through-space electronic interactions or minor steric repulsions that fine-tune the reactivity of the C-Cl bond. Theoretical studies on substituted pyridines have shown that the electrostatic potential at the nitrogen atom is very sensitive to the electronic nature of the substituents, which in turn affects how the molecule interacts with other species. nih.gov These non-covalent forces, while subtle, contribute to the precise chemical behavior observed for the molecule. itpa.lt
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as a cornerstone for the unambiguous structural elucidation of organic molecules like 5-Chloro-4-methoxypicolinonitrile. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a detailed picture of the molecule's framework can be constructed.
Elucidation of Molecular Connectivity through ¹H and ¹³C NMR
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. libretexts.org The chemical shifts (δ) are indicative of the electronic environment, while the integration of ¹H signals reveals the relative number of protons. Although specific spectral data for this compound is not widely published, typical chemical shift ranges for related structures can be inferred. For instance, aromatic protons on the pyridine (B92270) ring would be expected to resonate in the downfield region, while the methoxy (B1213986) protons would appear as a singlet in the upfield region. rsc.orgsigmaaldrich.com Similarly, the ¹³C NMR spectrum would display distinct signals for each carbon atom, with the nitrile carbon appearing at a characteristic downfield shift. libretexts.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-3 | ~7.5 - 8.0 | - |
| H-6 | ~8.0 - 8.5 | - |
| OCH₃ | ~3.9 - 4.1 | ~55 - 60 |
| C-2 (C-CN) | - | ~115 - 120 |
| C-3 | - | ~110 - 115 |
| C-4 (C-OCH₃) | - | ~160 - 165 |
| C-5 (C-Cl) | - | ~140 - 145 |
| C-6 | - | ~150 - 155 |
| CN | - | ~117 - 122 |
Note: These are estimated values based on analogous structures and general NMR principles. Actual experimental values may vary.
Application of Advanced Two-Dimensional (2D) NMR Techniques for Regiochemistry and Stereochemistry
To unequivocally establish the connectivity and spatial relationships within this compound, 2D NMR techniques are indispensable. wikipedia.org These experiments provide correlations between different nuclei, resolving ambiguities that may arise from 1D spectra alone. mnstate.edu
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. sdsu.eduyoutube.com For this compound, a COSY spectrum would show a cross-peak between the protons at positions 3 and 6 of the pyridine ring, confirming their through-bond connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edufiveable.me It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum. youtube.com For example, the HSQC spectrum would show correlations between the H-3 signal and the C-3 signal, and between the H-6 signal and the C-6 signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.com It is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, the protons of the methoxy group would show an HMBC correlation to the C-4 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, regardless of their through-bond connectivity. youtube.com In the context of this compound, NOESY could be used to confirm the regiochemistry by observing through-space interactions between the methoxy protons and the proton at position 3 of the pyridine ring.
Solid-State NMR for Characterization of Solid Forms and Polymorphs
Solid-state NMR (ssNMR) is a powerful tool for investigating the structure and dynamics of materials in their solid form. mdpi.com It is particularly useful for characterizing polymorphs, which are different crystalline forms of the same compound that can exhibit distinct physical properties. mdpi.com By analyzing the ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) spectra, different polymorphic forms of this compound could be distinguished by variations in their chemical shifts and line shapes. mdpi.comresearchgate.net Fast MAS techniques can provide high-resolution ¹H NMR spectra in the solid state, enabling the use of 2D correlation experiments like ¹³C-¹H HETCOR to further refine the structural assignment in the solid phase. mdpi.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides a complementary approach to NMR for characterizing molecular structure. Both IR and Raman spectroscopy probe the vibrational modes of a molecule, offering a fingerprint that is unique to its structure and bonding.
Identification of Characteristic Functional Group Frequencies, particularly the Nitrile Stretch
The infrared spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The most prominent and diagnostically useful of these is the nitrile (C≡N) stretching vibration. This band typically appears as a sharp and intense peak in the region of 2240-2220 cm⁻¹ for aromatic nitriles. spectroscopyonline.com The conjugation with the pyridine ring influences the exact position of this stretch. spectroscopyonline.com Other key functional group frequencies would include C-H stretching vibrations of the aromatic ring and the methoxy group, C=C and C=N stretching vibrations of the pyridine ring, and C-O stretching of the methoxy group. rsc.orgsigmaaldrich.com
Interactive Data Table: Characteristic Infrared (IR) Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Methoxy C-H | Stretch | 2950 - 2850 |
| Nitrile (C≡N) | Stretch | 2240 - 2220 |
| Aromatic C=C/C=N | Stretch | 1600 - 1450 |
| Methoxy C-O | Stretch | 1250 - 1020 |
| C-Cl | Stretch | 850 - 550 |
X-ray Crystallography for Definitive Single Crystal Structure Determination
While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as N-(4-methoxyphenyl)picolinamide, offers valuable insights into the expected structural parameters. nih.gov In a study of N-(4-methoxypicolinamide), the molecule was found to be nearly planar, with a small dihedral angle between the pyridine and benzene (B151609) rings. nih.gov This planarity is stabilized by intramolecular hydrogen bonds. nih.gov For this compound, a similar planarity of the picolinonitrile ring system is anticipated. The crystal packing would be influenced by intermolecular interactions, such as dipole-dipole interactions involving the nitrile and chloro groups, and potential π-π stacking of the aromatic rings.
A hypothetical table of crystallographic data for this compound, based on known parameters for similar structures, is presented below.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Volume (ų) | 1500-2000 |
| Z (molecules per unit cell) | 4 or 8 |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation pattern upon ionization. For this compound, high-resolution mass spectrometry would confirm its elemental composition.
The presence of a chlorine atom is a key feature that would be readily identifiable in the mass spectrum. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak (M⁺) would be accompanied by a characteristic M+2 peak with about one-third the intensity. libretexts.orgyoutube.com
The fragmentation of this compound under electron ionization would likely proceed through several key pathways, initiated by the loss of substituents from the pyridine ring. Common fragmentation patterns for related heterocyclic compounds involve the loss of the chloro group, the methoxy group, or the nitrile group.
A table of expected major fragments in the mass spectrum of this compound is provided below.
| m/z (mass-to-charge ratio) | Proposed Fragment | Formula |
| 170/172 | Molecular ion [M]⁺ | [C₇H₅ClN₂O]⁺ |
| 155/157 | Loss of methyl radical (•CH₃) from methoxy group | [C₆H₂ClN₂O]⁺ |
| 142 | Loss of carbonyl (CO) from methoxy group cleavage | [C₆H₅ClN₂]⁺ |
| 135 | Loss of chlorine radical (•Cl) | [C₇H₅N₂O]⁺ |
| 109 | Loss of nitrile group (•CN) and chlorine radical (•Cl) | [C₆H₅NO]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones. For organic molecules with conjugated systems and heteroatoms, such as this compound, the principal electronic transitions observed are π → π* and n → π*. fao.orgacs.org
The pyridine ring, with its conjugated π-system, and the nitrogen and oxygen atoms with their non-bonding (n) electrons, are the primary chromophores in this compound. The absorption spectrum is expected to show distinct bands corresponding to these transitions. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons in the aromatic ring's π-orbitals to anti-bonding π-orbitals. acs.org The n → π transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron from the nitrogen or oxygen atom to a π*-orbital. fao.org
The positions and intensities of these absorption bands are influenced by the substituents on the pyridine ring (the chloro, methoxy, and nitrile groups) and the solvent used for the analysis.
A table outlining the expected electronic transitions for this compound is presented below.
| Transition Type | Expected Wavelength Range (nm) | Chromophore |
| π → π | 200-280 | Substituted pyridine ring |
| n → π | 270-350 | Pyridine nitrogen, Methoxy oxygen, Nitrile nitrogen |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Applications for Molecular Insight
Density Functional Theory has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying substituted aromatic systems like 5-chloro-4-methoxypicolinonitrile.
Geometry Optimization and Conformational Analysis of this compound and Its Derivatives
The first step in a computational investigation is typically the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the lowest energy arrangement of atoms. For this compound, this involves defining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.
In studies of similar substituted pyridines and other aromatic compounds, it has been shown that the choice of DFT functional and basis set can influence the optimized geometry. For instance, in a study on 5-chloro-2-hydroxypyridine, geometry optimization was performed using both Hartree-Fock (HF) and DFT (B3LYP) methods with a 6-311++G(d,p) basis set to determine the most stable structure. For this compound, a similar approach would be employed to obtain accurate geometric parameters.
Table 1: Illustrative Optimized Geometrical Parameters of a Related Substituted Pyridine (B92270) (5-chloro-2-hydroxypyridine) Calculated at the B3LYP/6-311++G(d,p) Level.
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-Cl Bond Length | 1.74 |
| C-O Bond Length | 1.35 |
| C-C (ring) Bond Lengths | 1.38 - 1.40 |
| C-N (ring) Bond Lengths | 1.33 - 1.34 |
| C-C≡N Bond Length | 1.43 |
| C≡N Bond Length | 1.16 |
| C-O-C Angle | 118.0 |
| Ring Angles | ~120 |
Note: This data is for a related compound and serves to illustrate the type of information obtained from geometry optimization.
Analysis of Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), and Charge Distribution
Understanding the electronic structure of this compound is key to predicting its reactivity and properties. DFT calculations provide valuable information about the distribution of electrons within the molecule.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The HOMO represents the orbital from which an electron is most likely to be donated, and its energy is related to the molecule's ionization potential. The LUMO is the orbital to which an electron is most likely to be accepted, and its energy is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap implies the opposite.
For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted pyridine ring, while the LUMO may have significant contributions from the electron-withdrawing nitrile group. The chlorine atom will also influence the electronic landscape through its inductive and resonance effects.
Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the nitrogen atom of the nitrile group and the pyridine ring nitrogen are expected to be regions of negative potential, while the hydrogen atoms and the carbon atom of the nitrile group would exhibit positive potential. This information is crucial for predicting how the molecule will interact with other reagents.
Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters for a Substituted Pyridine Derivative.
| Parameter | Value (eV) |
| HOMO Energy | -6.8 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Ionization Potential (I) | 6.8 |
| Electron Affinity (A) | 1.5 |
| Global Hardness (η) | 2.65 |
| Global Softness (S) | 0.19 |
| Electronegativity (χ) | 4.15 |
| Electrophilicity Index (ω) | 3.26 |
Note: These values are hypothetical and for illustrative purposes to show the parameters derived from HOMO-LUMO analysis.
Theoretical Prediction of Spectroscopic Parameters (e.g., IR, Raman, NMR Chemical Shifts)
DFT calculations can predict various spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental spectra.
Infrared (IR) and Raman Spectroscopy: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the normal modes of vibration of the molecule. By comparing the calculated IR and Raman spectra with experimental data, a detailed assignment of the vibrational bands to specific functional groups and vibrational modes can be achieved. For this compound, characteristic vibrational modes would include the C≡N stretch of the nitrile group, C-O stretching of the methoxy (B1213986) group, C-Cl stretching, and various aromatic ring vibrations. Theoretical calculations on similar molecules like 5-chloro-ortho-methoxyaniline have demonstrated the utility of DFT in assigning vibrational spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts. This is accomplished by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). This predictive capability is invaluable for confirming molecular structures and for assigning signals in complex NMR spectra. For this compound, calculations would predict the chemical shifts for the aromatic protons, the methoxy protons, and the distinct carbon atoms in the molecule.
Table 3: Illustrative Predicted vs. Experimental Vibrational Frequencies for a Related Chloro-methoxy Aromatic Compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(C≡N) | 2245 | 2230 | Nitrile stretch |
| νas(CH₃) | 3010 | 2995 | Methoxy asymmetric stretch |
| νs(CH₃) | 2950 | 2940 | Methoxy symmetric stretch |
| ν(C-O) | 1255 | 1260 | Aryl-alkyl ether C-O stretch |
| ν(C-Cl) | 750 | 765 | C-Cl stretch |
| Ring breathing | 1020 | 1025 | Pyridine ring vibration |
Note: This is a hypothetical comparison for illustrative purposes.
Calculation of Reactivity Descriptors and Fukui Functions for Predicting Reaction Sites
Conceptual DFT provides a framework for quantifying chemical reactivity. Global reactivity descriptors, such as electronegativity, hardness, softness, and the electrophilicity index, are derived from the HOMO and LUMO energies and provide a general overview of a molecule's reactivity.
Local reactivity descriptors, such as Fukui functions, provide more detailed information by identifying the specific atoms within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. The Fukui function measures the change in electron density at a particular point in the molecule when an electron is added or removed. By analyzing the values of the Fukui functions for each atom in this compound, one can predict the most likely sites for various chemical reactions. For example, the site with the highest value for the Fukui function for nucleophilic attack (f⁺) would be the most electrophilic center.
Computational Elucidation of Reaction Mechanisms
Beyond static properties, computational chemistry can be used to explore the dynamics of chemical reactions, providing a detailed picture of how transformations occur.
Transition State Characterization and Activation Energy Calculations for Key Transformations
For any chemical reaction, the reactants must pass through a high-energy transition state to form the products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. DFT calculations can be used to locate the geometry of the transition state and to calculate the activation energy for a given reaction.
For this compound, this approach could be used to study various transformations, such as nucleophilic aromatic substitution of the chlorine atom or reactions involving the nitrile group. By mapping out the entire reaction pathway, including reactants, transition states, intermediates, and products, a comprehensive understanding of the reaction mechanism can be obtained. This knowledge is crucial for optimizing reaction conditions and for designing new synthetic routes.
Validation of Theoretical Predictions Through Comparison with Experimental Spectroscopic Data
A crucial aspect of computational chemistry is the validation of theoretical models by comparing the calculated properties with experimentally determined data. mdpi.com For This compound , this involves comparing theoretically predicted spectroscopic data, such as infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra, with the corresponding experimental measurements. mdpi.comscielo.org.co This comparison serves as a benchmark for the accuracy of the computational methods and the chosen level of theory. mdpi.com
Density Functional Theory (DFT) is a widely used quantum chemical method for predicting the spectroscopic properties of molecules. mdpi.comresearchgate.net By calculating the vibrational frequencies, chemical shifts, and electronic transitions of This compound , a theoretical spectrum can be generated. The agreement between the theoretical and experimental spectra provides confidence in the accuracy of the computed molecular structure and electronic properties. mdpi.comscielo.org.co
Similarly, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of NMR chemical shifts. mdpi.com These theoretical shifts for the various nuclei in This compound (¹H, ¹³C, ¹⁵N) can be compared with the experimental NMR data, aiding in the definitive assignment of the observed signals. mdpi.com
Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which can then be compared to the experimental UV-Vis absorption spectrum. mdpi.com This comparison helps in understanding the nature of the electronic transitions occurring within the molecule.
The following table provides a conceptual overview of how theoretical spectroscopic data for This compound would be validated against experimental findings.
| Spectroscopic Technique | Theoretical Method | Calculated Property | Experimental Data for Comparison | Purpose of Comparison |
| Infrared (IR) & Raman Spectroscopy | DFT | Vibrational Frequencies and Intensities | Experimental IR and Raman Spectra | To confirm the calculated molecular structure and to aid in the assignment of vibrational modes. mdpi.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | GIAO/DFT | Chemical Shifts (¹H, ¹³C, ¹⁵N) | Experimental NMR Spectra | To validate the electronic structure and assist in the unambiguous assignment of resonance signals. mdpi.com |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | TD-DFT | Electronic Excitation Energies and Oscillator Strengths | Experimental UV-Vis Spectrum | To understand the electronic transitions and to verify the accuracy of the calculated excited-state properties. mdpi.com |
This rigorous comparison between theory and experiment is a cornerstone of modern chemical research, ensuring that the computational models provide a physically meaningful and accurate description of the molecular system under investigation. scielo.org.co
Synthetic Utility of 5 Chloro 4 Methoxypicolinonitrile As a Chemical Building Block
Precursor in the Rational Design and Synthesis of Complex Pyridine (B92270) Scaffolds
The pyridine nucleus is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. The rational design and synthesis of complex pyridine scaffolds often rely on the use of pre-functionalized starting materials that allow for controlled and sequential modifications. 5-Chloro-4-methoxypicolinonitrile serves as an excellent precursor in this regard, with its substituents providing orthogonal handles for synthetic manipulation. The chloro group is amenable to various cross-coupling reactions, while the nitrile and methoxy (B1213986) groups can be transformed into a wide array of other functionalities. This allows for the systematic construction of highly substituted and complex pyridine derivatives, which are often challenging to synthesize through de novo ring-formation strategies.
Role in the Modular Construction of Diverse Heterocyclic Compounds
The concept of modular construction in organic synthesis involves the assembly of complex molecules from smaller, well-defined building blocks. This compound is an exemplary modular unit for the synthesis of diverse heterocyclic compounds. The reactivity of its functional groups can be selectively harnessed to introduce various substituents and to build fused ring systems. For instance, the chloro atom can be displaced by a variety of nucleophiles, and the nitrile group can participate in cyclization reactions to form fused heterocyclic rings, such as pyrazoles or triazoles. This modular approach allows for the rapid generation of libraries of related compounds with diverse functionalities, which is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.
Strategic Application in the Development of Advanced Organic Syntheses
The development of advanced organic syntheses often hinges on the availability of versatile and reactive starting materials. This compound has found strategic application in this arena due to the distinct reactivity of its functional groups, which can be exploited in a variety of advanced synthetic methodologies.
Functional Group Interconversion Strategies for Tailored Molecular Architectures
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another. The nitrile and methoxy groups of this compound are particularly amenable to a range of FGI strategies, enabling the synthesis of tailored molecular architectures.
The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to an amidine or tetrazole, providing access to a wide spectrum of nitrogen-containing functionalities. The methoxy group, on the other hand, can be cleaved to reveal a hydroxyl group, which can then be further functionalized through etherification, esterification, or conversion to a leaving group for subsequent displacement reactions. These FGI strategies significantly expand the synthetic utility of this building block, allowing for the introduction of diverse pharmacophores and the fine-tuning of molecular properties.
Below is a table summarizing some of the key functional group interconversions possible with this compound:
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |
| Nitrile (-CN) | Acid or base hydrolysis | Carboxylic acid (-COOH) |
| Nitrile (-CN) | Reduction (e.g., H₂, catalyst; LiAlH₄) | Amine (-CH₂NH₂) |
| Nitrile (-CN) | Reaction with hydroxylamine | N-hydroxyamidine |
| Nitrile (-CN) | Reaction with sodium azide | Tetrazole |
| Methoxy (-OCH₃) | Cleavage (e.g., BBr₃, HBr) | Hydroxyl (-OH) |
Generation of Versatile Synthetic Intermediates for Downstream Chemical Transformations
The strategic manipulation of the functional groups on this compound allows for the generation of a variety of versatile synthetic intermediates. These intermediates can then be used in a range of downstream chemical transformations to build even more complex molecules.
For example, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, at the chloro position can introduce a wide array of carbon-carbon and carbon-heteroatom bonds. This allows for the facile introduction of aryl, heteroaryl, alkyl, and amino substituents. The resulting products are themselves valuable intermediates that can undergo further transformations at the nitrile or methoxy positions.
The following table highlights some of the versatile synthetic intermediates that can be generated from this compound and their potential for further chemical transformations:
| Intermediate | Method of Generation | Potential Downstream Transformations |
| 5-Aryl-4-methoxypicolinonitrile | Suzuki or Stille coupling | Nitrile and methoxy group modifications |
| 5-Amino-4-methoxypicolinonitrile | Buchwald-Hartwig amination | Diazotization, acylation, alkylation of the amino group |
| 5-Chloro-4-hydroxypicolinonitrile | Methoxy group cleavage | Etherification, esterification, conversion to triflate |
| 5-Chloro-4-methoxypicolinamide | Partial hydrolysis of nitrile | Dehydration back to nitrile, Hofmann rearrangement to amine |
Future Research Directions and Perspectives
Development of More Efficient and Environmentally Sustainable Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern organic synthesis. Future research should prioritize the development of more sustainable methods for the synthesis of 5-Chloro-4-methoxypicolinonitrile. This includes the exploration of catalytic systems that minimize waste and energy consumption. For instance, the use of earth-abundant metal catalysts in cross-coupling reactions could replace traditional, more hazardous reagents. rsc.org Furthermore, the development of one-pot or tandem reaction sequences, where multiple transformations occur in a single reaction vessel, would enhance efficiency by reducing the need for intermediate purification steps. rsc.org
The investigation into flow chemistry for the synthesis of pyridine (B92270) derivatives presents a promising avenue for creating safer and more scalable processes. interchim.fracs.orgsci-hub.se Continuous flow reactors offer precise control over reaction parameters, which can lead to higher yields and selectivities. interchim.fracs.org This technology could be particularly advantageous for handling potentially hazardous intermediates or reagents, a common consideration in the synthesis of highly functionalized heterocycles.
| Parameter | Traditional Batch Synthesis | Potential Flow Chemistry Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Scalability | Limited by vessel size | Readily scalable by extending run time |
| Safety | Handling of bulk, potentially unstable reagents | Small reaction volumes enhance safety |
| Process Control | Difficult to precisely control temperature and mixing | Precise control over temperature, pressure, and mixing |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The inherent electronic properties of the this compound core, with its electron-withdrawing nitrile group and chloro substituent, and electron-donating methoxy (B1213986) group, suggest a rich and underexplored reactivity. Future studies should aim to uncover novel transformations of this scaffold. A key area of interest is the selective functionalization of the C-H bonds of the pyridine ring. rsc.orgnih.gov Direct C-H functionalization is a powerful tool for molecular diversification, allowing for the introduction of new functional groups without the need for pre-functionalized starting materials. rsc.orgorganic-chemistry.org
Furthermore, the interplay between the existing substituents could lead to unprecedented reactivity. For example, the methoxy group could be activated for nucleophilic aromatic substitution (SNAr) under specific conditions, or the nitrile group could participate in novel cyclization reactions. nih.govresearchgate.netrsc.orgjuniperpublishers.com The development of new catalytic methods, perhaps employing photoredox catalysis or electrochemistry, could unlock transformations that are inaccessible through traditional thermal methods.
Advancements in Integrated Computational and Experimental Methodologies for Deeper Mechanistic Understanding
A synergistic approach combining computational modeling and experimental studies will be crucial for a deeper understanding of the reactivity of this compound. nih.govrsc.orgnih.govresearchgate.net Density Functional Theory (DFT) calculations can provide valuable insights into reaction mechanisms, transition state geometries, and the electronic factors that govern reactivity and selectivity. nih.gov This predictive power can guide the design of new experiments and the development of more efficient synthetic protocols. eurekalert.org
Potential for Integration in Automated and High-Throughput Synthesis Platforms
The demand for large and diverse libraries of chemical compounds for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. nih.govnih.govrsc.org The structural motif of this compound is well-suited for inclusion in such platforms. Its functional handles—the chloro, methoxy, and nitrile groups—provide multiple points for diversification, allowing for the rapid generation of a wide array of derivatives. youtube.com
Future research should focus on developing robust and reliable reaction protocols for the functionalization of this compound that are amenable to automation. This includes the use of solid-supported reagents and catalysts that simplify purification, as well as the adaptation of reactions to microplate formats. The integration of this compound into high-throughput screening workflows could accelerate the identification of new molecules with desirable biological or material properties. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-chloro-4-methoxypicolinonitrile, and how can reaction conditions be optimized for improved yield?
- Methodology : Common synthesis involves chlorination and methoxylation of picolinonitrile precursors. Optimization includes:
- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for regioselective chlorination at the 5-position .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance methoxylation efficiency .
- Temperature control : Stepwise heating (60–80°C for chlorination, 100–120°C for methoxylation) minimizes side reactions .
- Yield improvement : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .
Q. How does the structural configuration of this compound influence its reactivity compared to analogs?
- Methodology : Compare with structurally related compounds (e.g., 6-chloro-4-methylpicolinonitrile) using:
- DFT calculations : To map electron density distribution and predict nucleophilic/electrophilic sites .
- Reactivity assays : Test halogen displacement reactions (e.g., Suzuki coupling) to assess positional effects of substituents .
- Key finding : The 5-chloro-4-methoxy configuration increases steric hindrance at the 4-position, reducing nucleophilic substitution rates compared to 6-chloro analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across enzyme inhibition studies?
- Methodology :
- Dose-response profiling : Conduct enzyme assays (e.g., cytochrome P450 inhibition) across multiple concentrations (nM–µM range) to establish IC₅₀ variability .
- Structural analogs testing : Compare inhibition potency with derivatives lacking the methoxy group to isolate functional group contributions .
Q. What strategies are effective in optimizing this compound for targeted drug delivery systems?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the nitrile moiety to enhance solubility and controlled release .
- Molecular docking : Screen against target proteins (e.g., kinases) to predict binding affinity and guide functionalization .
- Validation : In vitro cell uptake studies using fluorescently tagged derivatives to track intracellular localization .
Q. How can computational modeling predict metabolic pathways and toxicity risks for this compound?
- Methodology :
- In silico tools : Use ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism (e.g., cytochrome-mediated oxidation, glutathione conjugation) .
- Toxicity endpoints : Assess mutagenicity (Ames test predictions) and hepatotoxicity (via structural alerts for reactive metabolites) .
- Experimental validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
